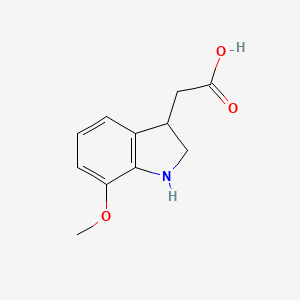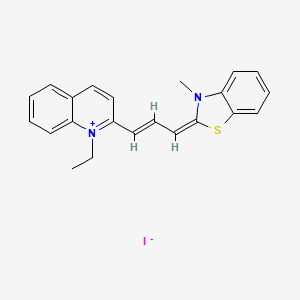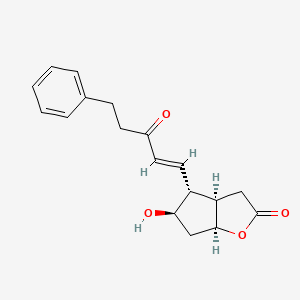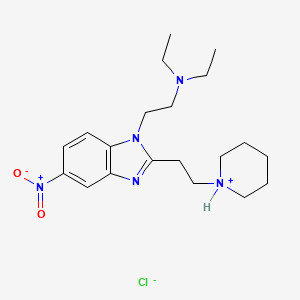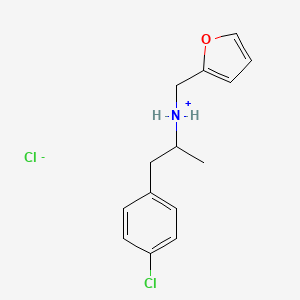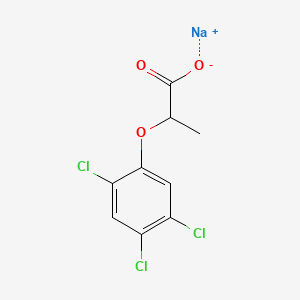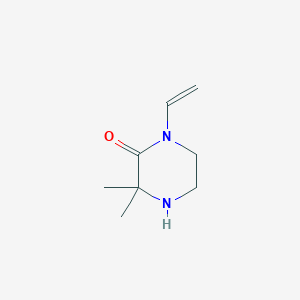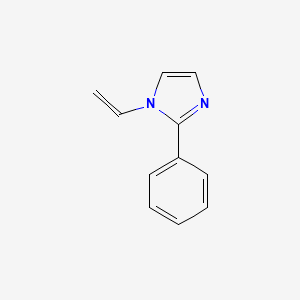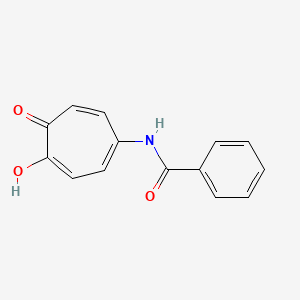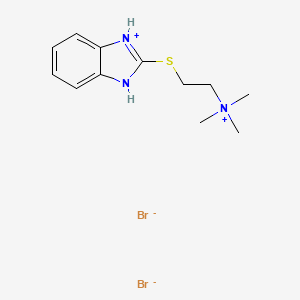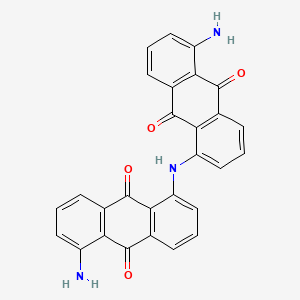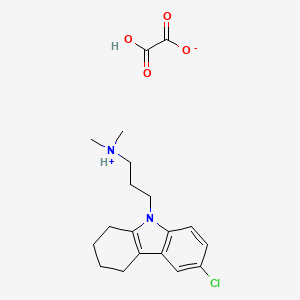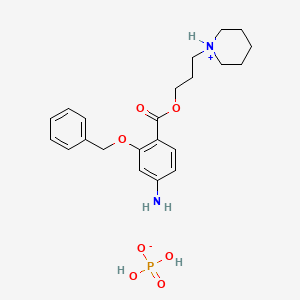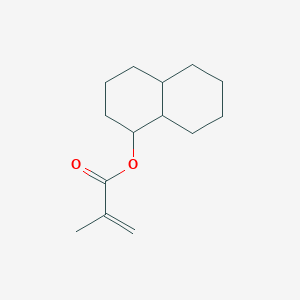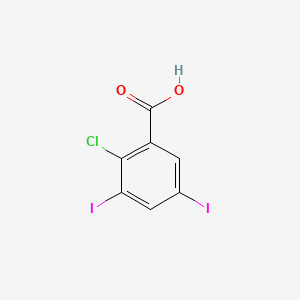
2-Chloro-3,5-diiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-diiodobenzoic acid is an organic compound with the molecular formula C7H3ClI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom
Preparation Methods
The synthesis of 2-Chloro-3,5-diiodobenzoic acid typically involves multiple steps. One common method starts with 2-chlorobenzoic acid as the starting material. The process involves iodination reactions using iodine and ammonium persulfate in the presence of acetic acid and sulfuric acid. The reaction mixture is stirred and heated to facilitate the formation of the desired product . The crude product is then purified through recrystallization or other purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
2-Chloro-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium hydroxide and other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are less commonly reported.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions with terminal alkynes, forming complex organic structures.
Scientific Research Applications
2-Chloro-3,5-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. For instance, it can interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2-Chloro-3,5-diiodobenzoic acid can be compared with other halogenated benzoic acids, such as:
2-Hydroxy-3,5-diiodobenzoic acid:
2-Chloro-5-iodobenzoic acid: This compound has only one iodine atom at position 5 and a chlorine atom at position 2.
2,5-Diiodobenzoic acid: This compound has iodine atoms at positions 2 and 5, without the chlorine atom.
The unique combination of chlorine and iodine atoms in this compound gives it distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
15396-36-8 |
|---|---|
Molecular Formula |
C7H3ClI2O2 |
Molecular Weight |
408.36 g/mol |
IUPAC Name |
2-chloro-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C7H3ClI2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) |
InChI Key |
ZNJCYNGNDYEMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


